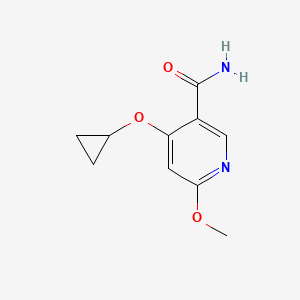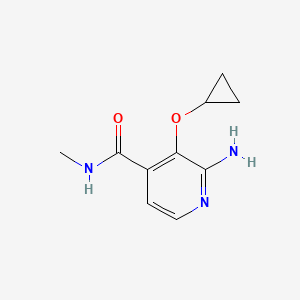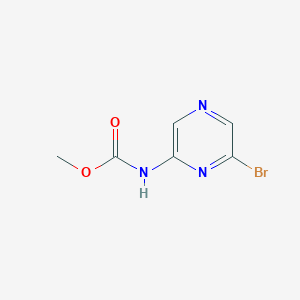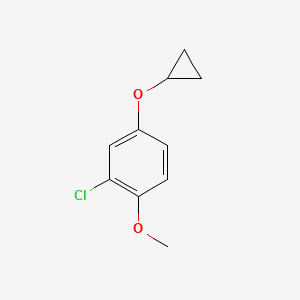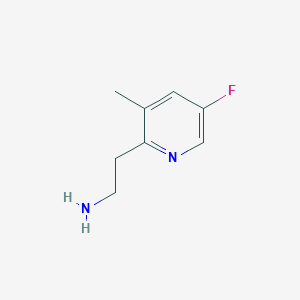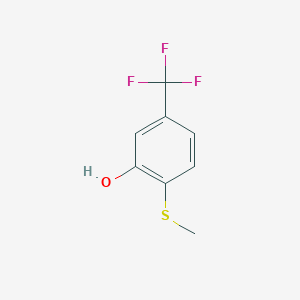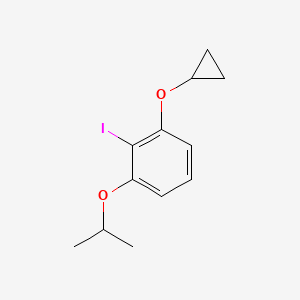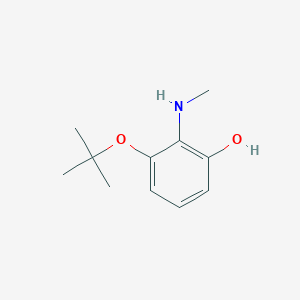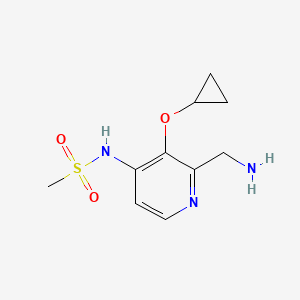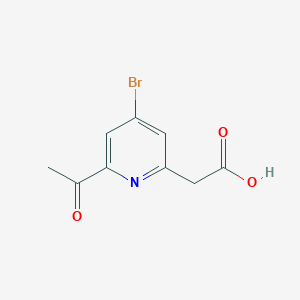
5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy, isopropoxy, or isopropyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The specific mechanism of action of 5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is not well-documented. like other pyridine derivatives, it may interact with various molecular targets and pathways in biological systems. The presence of the cyclopropoxy, isopropoxy, and isopropyl groups may influence its binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine include:
These compounds share similar structural features but differ in the positions of the substituent groups on the pyridine ring. The unique arrangement of substituents in this compound may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-propan-2-yl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)12-7-14(16-10(3)4)15-8-13(12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
RZGUISRNFUZOSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NC=C1OC2CC2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



